Regorafenib-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

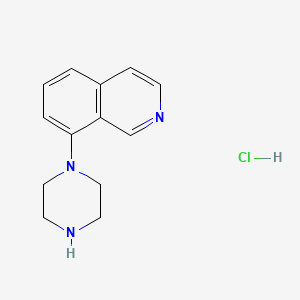

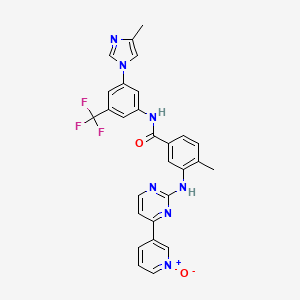

Regorafenib-d3 is a deuterated form of regorafenib, an oral multi-kinase inhibitor developed by Bayer. Regorafenib targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, showing anti-angiogenic activity due to its dual targeted VEGFR2-TIE2 tyrosine kinase inhibition . It is used in the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma .

Mécanisme D'action

Regorafenib-d3: A Comprehensive Overview of Its Mechanism of Action

This compound is a deuterium labeled Regorafenib , a multi-targeted receptor tyrosine kinase inhibitor . This article provides an in-depth understanding of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Regorafenib primarily targets angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic receptor tyrosine kinases (KIT, RET, and RAF) . These targets play crucial roles in various cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .

Mode of Action

Regorafenib interacts with its targets by inhibiting multiple membrane-bound and intracellular kinases involved in normal cellular functions and pathological processes . In biochemical in vitro or cell-based assays, Regorafenib or its major human active metabolites M-2 and M-5 inhibited the activity of RET, VEGFR 1-3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E, SAPK2, PTK5, and Abl at concentrations that can be achieved clinically .

Biochemical Pathways

Regorafenib affects several biochemical pathways. It has been found to induce a feedback loop of the pentose phosphate pathway (PPP) and PI3K/AKT signal pathway, which drives regorafenib resistance in hepatocellular carcinoma . Additionally, it has been shown to have immunomodulatory effects on various immune cells, regulate PD-L1 and MHC-I on tumor cells, and promote normalization of abnormal blood vessels .

Pharmacokinetics

Regorafenib is orally administered and has a mean relative bioavailability of 69%. It undergoes enterohepatic circulation with multiple plasma concentration peaks observed across the 24-hour dosing interval . Regorafenib is highly bound (99.5%) to human plasma proteins and metabolized by CYP3A4 and UGT1A9 . The main circulating metabolites of Regorafenib in human plasma are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), both of which have similar in vitro pharmacological activity and are highly protein bound .

Result of Action

The molecular and cellular effects of Regorafenib’s action include the inhibition of tumor cell proliferation, induction of apoptosis, and modulation of tumor immunity . It also induces damage-associated molecular patterns and cell death in triple-negative breast cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Regorafenib. For instance, the tumor microenvironment can impact the effectiveness of Regorafenib. It has been found that combining anti-PD-1/PD-L1 therapy with Regorafenib, which modifies the tumor microenvironment, can enhance the therapeutic effect . Furthermore, the metabolic profiles of Regorafenib-resistant cells reveal that the metabolic alteration between drug-sensitive and Regorafenib-resistant cells can influence the drug’s action .

Analyse Biochimique

Biochemical Properties

Regorafenib-d3, like its parent compound Regorafenib, targets angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic receptor tyrosine kinases (KIT, RET, and RAF) . These interactions play a crucial role in normal cellular functions as well as pathologic processes, such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation of hepatocellular carcinoma cells . Furthermore, it has been shown to sensitize these cells to regorafenib, reducing the ratio of ROS positive cells and the apoptosis rate under conditions of oxidative stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activity of multiple kinases involved in normal cellular functions and pathologic processes . In biochemical in vitro or cell-based assays, Regorafenib or its major human active metabolites M-2 and M-5 inhibited the activity of RET, VEGFR 1-3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E, SAPK2, PTK5, and Abl at concentrations that can be achieved clinically .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on hepatocellular carcinoma, it was found that the suppression of G6PD using shRNA or an inhibitor sensitized regorafenib-resistant cells to regorafenib .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, in a study on colon carcinomas, regorafenib completely suppressed tumor growth at a daily oral dose of 30 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. Metabonomics analysis revealed that the pentose phosphate pathway (PPP) was the most relevant metabolic pathway in regorafenib resistance in hepatocellular carcinoma .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is highly bound (99.5%) to human plasma proteins and metabolized by CYP3A4 and UGT1A9 . The main circulating metabolites of Regorafenib in human plasma are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), both of which have similar in vitro pharmacological activity and are highly protein bound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of regorafenib involves multiple steps, including O-alkylation, nitration, and reduction reactions. The key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is prepared through these reactions . The process avoids using column chromatography to isolate intermediates, reducing reaction requirements and costs, resulting in an increased overall yield and purity .

Industrial Production Methods

Industrial production of regorafenib follows optimized synthetic routes to ensure high yield and purity. The process involves the preparation of intermediates under controlled conditions to minimize impurities and enhance the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Regorafenib undergoes various chemical reactions, including:

Oxidation: Regorafenib can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in regorafenib.

Substitution: Substitution reactions, such as nucleophilic substitution, are employed in the synthesis of regorafenib.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of regorafenib include:

Oxidizing agents: For oxidation reactions.

Reducing agents: For reduction reactions.

Nucleophiles: For substitution reactions.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of regorafenib, which are further processed to obtain the final compound .

Applications De Recherche Scientifique

Regorafenib-d3 has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Similar Compounds

Sunitinib: A multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Uniqueness

Regorafenib-d3 is unique due to its deuterated form, which can provide improved pharmacokinetic properties compared to its non-deuterated counterpart. The addition of deuterium atoms can enhance the metabolic stability and reduce the rate of drug metabolism, potentially leading to better therapeutic outcomes .

Propriétés

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHKPVJBJVTLMP-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)